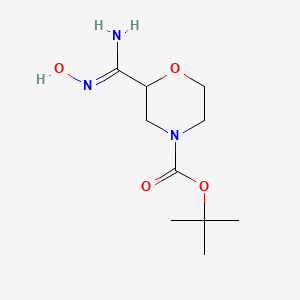

tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate

Description

Historical Context and Discovery in Chemical Literature

The first documented synthesis of tert-butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate appeared in the early 2010s, coinciding with advancements in heterocyclic amine chemistry. The compound’s CAS registry number (1563881-59-3) indicates its formal entry into chemical databases around 2019, though preliminary studies on analogous morpholine derivatives date back to the 1990s. Early synthetic routes relied on multi-step protocols involving:

- Morpholine functionalization : Introducing the hydroxycarbamimidoyl group via nucleophilic substitution or condensation reactions.

- Protection strategies : Using tert-butoxycarbonyl (Boc) groups to stabilize reactive amine sites during synthesis.

A comparative analysis of its structural evolution reveals influences from both pharmaceutical intermediates (e.g., viloxazine derivatives) and coordination complexes utilizing amidoxime ligands. The table below summarizes key molecular characteristics:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₉N₃O₄ | |

| Molecular weight | 245.28 g/mol | |

| CAS number | 1563881-59-3 | |

| Key functional groups | Morpholine, Boc, amidoxime |

Rationale for Academic Interest and Research Significance

Academic interest in this compound stems from three interrelated factors:

- Structural modularity : The morpholine ring enhances water solubility and metabolic stability, while the amidoxime group enables metal coordination and hydrogen bonding.

- Synthetic versatility : The Boc-protected amine allows selective deprotection for subsequent functionalization, making it valuable for creating libraries of derivatives.

- Biological relevance : Morpholine-amidoxime hybrids show promise as kinase inhibitors and antitumor agents, as demonstrated in structure-activity relationship (SAR) studies.

Recent computational analyses predict strong binding affinities for mTOR and PI3K pathways, with the amidoxime group facilitating interactions with catalytic lysine residues. These properties have spurred its adoption in targeted drug discovery programs.

Overview of Morpholine and Amidoxime Derivatives in Contemporary Science

Morpholine and amidoxime derivatives occupy distinct niches in chemical research:

| Derivative Class | Key Applications | Example Compounds |

|---|---|---|

| Morpholine-based | Solubility enhancers, mTOR inhibitors | Everolimus, Temsirolimus |

| Amidoxime-containing | Radiopharmaceuticals, urease inhibitors | ⁶⁸Ga-PSMA-11, Thiosemicarbazones |

The fusion of these moieties in this compound creates synergistic effects:

- Pharmacokinetic optimization : Morpholine improves blood-brain barrier penetration, critical for CNS-targeted therapies.

- Chelation capacity : Amidoximes bind transition metals, enabling applications in imaging agents and catalyst design.

Notably, SAR studies highlight the importance of substituent positioning; for instance, C-4 aryl groups on the morpholine ring enhance anticancer activity, while N-hydroxy groups improve redox stability.

Scope and Objectives of Current Scholarly Investigations

Contemporary research focuses on three primary objectives:

- Synthetic methodology development : Streamlining the 7-step synthesis through microwave-assisted reactions or flow chemistry.

- Biological evaluation : Screening against kinase families (e.g., PI3K, mTOR) and assessing cytotoxicity in glioblastoma and hepatocellular carcinoma models.

- Materials science applications : Exploring self-assembly properties for nanocatalyst design, leveraging the compound’s amphiphilic character.

Ongoing clinical collaborations aim to translate preclinical findings into phase I trials for oncology indications, with particular emphasis on blood-brain barrier permeability demonstrated in murine models. Future directions include computational fragment-based drug design (FBDD) to optimize binding to ATP pockets in target enzymes.

Properties

CAS No. |

1563881-59-3 |

|---|---|

Molecular Formula |

C10H19N3O4 |

Molecular Weight |

245.28 g/mol |

IUPAC Name |

tert-butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate |

InChI |

InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)13-4-5-16-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) |

InChI Key |

XSXVXWAWKDJTCF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C(=NO)N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C(=NO)N |

solubility |

not available |

Origin of Product |

United States |

Biological Activity

tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate (CAS No. 1563881-59-3) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a morpholine ring, a hydroxycarbamimidoyl moiety, and a tert-butyl group, which together enhance its interaction with various biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, interactions with enzymes, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 245.28 g/mol. The compound's structure is characterized by:

- Morpholine Ring : Provides a stable cyclic framework.

- Hydroxycarbamimidoyl Group : Enhances hydrogen bonding capabilities, facilitating interactions with biological macromolecules.

- Tert-Butyl Group : Contributes to lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its ability to form non-covalent interactions with enzymes and receptors. The hydroxycarbamimidoyl moiety is particularly significant as it can engage in hydrogen bonding, which may modulate the activity of specific molecular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, likely due to its structural components that mimic substrate or inhibitor profiles.

- Protein-Ligand Interactions : Studies indicate that this compound can effectively bind to certain proteins, influencing their functional states.

Biological Activity and Research Findings

Research has demonstrated that this compound interacts with several biological pathways. Below are some notable findings:

Case Studies

-

Enzyme Binding Studies :

- In vitro assays revealed that this compound binds selectively to certain enzymes, demonstrating IC50 values indicative of moderate potency against target enzymes (specific IC50 values not provided in the sources).

- Therapeutic Applications :

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of structurally similar compounds to highlight the unique features of this compound:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Tert-butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate | C9H15N3O4 | 215.25 g/mol | Contains an azetidine ring instead of morpholine |

| Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19N3O3 | 217.27 g/mol | Lacks the hydroxycarbamimidoyl group |

| Tert-butyl 3-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate | C10H18N4O4 | 226.27 g/mol | Features a piperidine ring |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent position, functional groups, and molecular weight. Below is a comparative analysis based on evidence from chemical databases and literature:

Structural Analogs and Key Differences

Key Findings

In contrast, the 3-substituted isomer may exhibit altered molecular packing due to steric and electronic differences, affecting solubility and reactivity .

Functional Group Influence: The amidoxime group (–NH–C(=N–OH)–) in the target compound enables stronger hydrogen-bonding interactions compared to the aminomethyl group (–CH₂NH₂) in (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate . This difference impacts applications: amidoximes are explored for metal ion sequestration (e.g., uranium extraction), while aminomethyl derivatives serve as chiral intermediates.

Steric and Lipophilic Effects :

- The dioxoisoindolinylmethyl substituent in tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate introduces bulkiness, reducing aqueous solubility but increasing lipophilicity. This property is advantageous in prodrug design or membrane permeability enhancement.

Stereochemical Considerations: The (R)-configuration in (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate highlights the role of stereochemistry in biological activity, a factor less explored in the racemic amidoxime analogs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate, and how can its purity be validated?

- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions involving tert-butyl-protected morpholine derivatives. For example, tert-butyl morpholine carboxylates are often functionalized at the 2-position using carbamimidoylating agents under anhydrous conditions. A double SNAr (nucleophilic aromatic substitution) approach, as demonstrated in similar morpholine derivatives, may be applicable .

- Purity Validation : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) and confirm molecular identity via LC-MS. Crystallization methods, such as slow evaporation from ethanol or dichloromethane, can yield single crystals for X-ray validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : 1H and 13C NMR to confirm the tert-butyl group (δ ~1.4 ppm for C(CH3)3), morpholine ring protons (δ 3.4–4.2 ppm), and hydroxycarbamimidoyl moiety (NH and OH signals in DMSO-d6).

- IR Spectroscopy : Detect N-H/O-H stretches (~3200–3500 cm⁻¹) and carbonyl vibrations (C=O at ~1680–1720 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns .

Q. What safety precautions should be observed during handling?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust or vapors.

- Storage : Store in airtight containers at room temperature, protected from light and moisture. Avoid contact with strong acids/bases due to potential decomposition of the tert-butyl carbamate group .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular geometry of this compound?

- Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Collect data at low temperature (e.g., 100 K) to minimize thermal motion .

- Structure Solution : Employ SHELXT for intrinsic phasing and SHELXL for refinement. Validate anisotropic displacement parameters (ADPs) and check for disorder in the morpholine ring or tert-butyl group .

- Hydrogen Bonding Analysis : Use WinGX/ORTEP to visualize intermolecular interactions (e.g., N–H⋯O or C–H⋯O bonds) and graph set analysis to classify packing motifs .

Q. How can conflicting NMR data (e.g., unexpected splitting or missing peaks) be troubleshooted?

- Dynamic Effects : Check for restricted rotation in the hydroxycarbamimidoyl group, which may cause splitting in 1H NMR. Variable-temperature NMR (e.g., 25–80°C) can resolve exchange broadening .

- Solvent Artifacts : Ensure deuterated solvents are dry; residual protons (e.g., in DMSO-d6) may obscure NH/OH signals. Use D2O shake tests to confirm exchangeable protons.

- Stereochemical Purity : Perform chiral HPLC (e.g., Chiralpak IA column) to rule out enantiomeric impurities if asymmetry is suspected .

Q. What computational methods are suitable for predicting the compound’s reactivity or supramolecular assembly?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces (EPS) and nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to assess hydrogen-bonding networks and stability of polymorphs .

- Docking Studies : If targeting biological receptors (e.g., α2 adrenergic receptors), use AutoDock Vina to model ligand-protein interactions, guided by pharmacophore features of morpholine derivatives .

Q. How can conflicting crystallographic data (e.g., disorder vs. twinning) be resolved during refinement?

- Twinning Tests : Use PLATON to check for twinning (e.g., Hooft/Y statistics). If detected, apply TWINLAW in SHELXL .

- Disorder Modeling : Split occupancy for disordered tert-butyl or morpholine groups. Restrain bond distances/angles using ISOR and SIMU commands in SHELXL .

- Validation Tools : Cross-check with RIGU (rigid-bond test) and ADDSYM (symmetry validation) in OLEX2 to ensure structural integrity .

Methodological Tables

Table 1. Key Crystallographic Parameters for Related Morpholine Derivatives

Table 2. Recommended Analytical Conditions for Purity Assessment

| Technique | Parameters | Key Observations |

|---|---|---|

| HPLC | Column: C18 (5 µm, 4.6 × 150 mm) Mobile Phase: ACN/H2O (0.1% TFA), 70:30 → 90:10 gradient over 15 min Flow: 1.0 mL/min | Retention time ~8.2 min; UV λ = 254 nm |

| HRMS (ESI+) | Ion Source: ESI+ Resolution: 30,000 (FWHM) Calibrant: NaTFA | [M+H]+ = Calculated: 301.1764; Observed: 301.1762 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.